molecular formula C20H26N6O4 B15282322 Methyl (S)-4-(4-(1H-1,2,3-triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate

Methyl (S)-4-(4-(1H-1,2,3-triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate

Cat. No.: B15282322
M. Wt: 414.5 g/mol
InChI Key: XZXNFYLOVJBFOX-KRWDZBQOSA-N
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Description

Methyl (S)-4-(4-(1H-1,2,3-triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate is a synthetic organic compound that features a triazole ring, a benzamido group, and a piperazine moiety. Compounds with these functional groups are often explored for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-4-(4-(1H-1,2,3-triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Amidation: The triazole-containing intermediate can be reacted with a benzoyl chloride derivative to form the benzamido group.

    Piperazine Introduction: The piperazine moiety can be introduced through nucleophilic substitution reactions.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions could target the carbonyl group in the ester moiety.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl (S)-4-(4-(1H-1,2,3-triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate could have several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Antimicrobial Activity: The compound might inhibit bacterial enzymes or disrupt cell membranes.

    Anticancer Activity: It could interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-4-(4-(1H-1,2,3-triazol-1-yl)benzamido)-5-oxopentanoate: Lacks the piperazine moiety.

    Methyl (S)-4-(4-(1H-1,2,3-triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)pentanoate: Lacks the carbonyl group in the ester moiety.

Uniqueness

The presence of both the triazole ring and the piperazine moiety in Methyl (S)-4-(4-(1H-1,2,3-triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate makes it unique compared to similar compounds. This combination of functional groups could result in distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C20H26N6O4

Molecular Weight

414.5 g/mol

IUPAC Name

methyl (4S)-5-(4-methylpiperazin-1-yl)-5-oxo-4-[[4-(triazol-1-yl)benzoyl]amino]pentanoate

InChI

InChI=1S/C20H26N6O4/c1-24-11-13-25(14-12-24)20(29)17(7-8-18(27)30-2)22-19(28)15-3-5-16(6-4-15)26-10-9-21-23-26/h3-6,9-10,17H,7-8,11-14H2,1-2H3,(H,22,28)/t17-/m0/s1

InChI Key

XZXNFYLOVJBFOX-KRWDZBQOSA-N

Isomeric SMILES

CN1CCN(CC1)C(=O)[C@H](CCC(=O)OC)NC(=O)C2=CC=C(C=C2)N3C=CN=N3

Canonical SMILES

CN1CCN(CC1)C(=O)C(CCC(=O)OC)NC(=O)C2=CC=C(C=C2)N3C=CN=N3

Origin of Product

United States

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